molecular formula C18H16FNO B5081036 4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline

4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline

Cat. No.: B5081036
M. Wt: 281.3 g/mol
InChI Key: PAOADTAUWAABHT-UHFFFAOYSA-N
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Description

4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom and a methoxy group attached to a naphthalene ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline can be achieved through a reductive amination process. One common method involves the reaction of 4-methoxynaphthaldehyde with 4-fluoroaniline in the presence of a reducing agent such as sodium borohydride (NaBH4) and iodine (I2) in methanol (MeOH) under neutral conditions . This reaction results in the formation of the desired secondary amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group on the naphthalene ring makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c1-21-18-11-6-13(16-4-2-3-5-17(16)18)12-20-15-9-7-14(19)8-10-15/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOADTAUWAABHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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